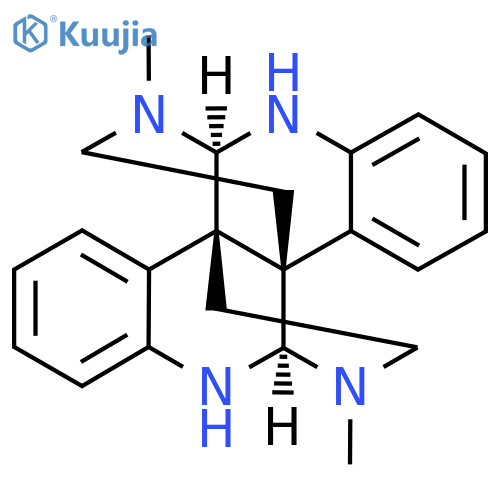Cas no 595-05-1 (Calycanthine)

Calycanthine structure
Calycanthine 化学的及び物理的性質
名前と識別子
-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine,5,6,11,12-tetrahydro-13,18-dimethyl...
- CALYCANTHINE
- CALYCANTHINE(P)
- (-)-(1R,3S)-N-BOC-1-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID
- (+)-(1S,3R)-N-Boc-b-homocycloleucine
- (1R,3S)-N-boc-1-Aminocyclopentane-3-carboxylicacid(e.e.)
- (1S,3R)-(+)-3-(BOC-AMIN
- (1S,3R)-3-amino-N-tert-butyloxycarbonylcyclopentanecarboxylic acid
- (1S,3R)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid
- (1S,3R)-cyclopentanecarboxylic acid 3-[[(1,1-dimethylethoxy)carbonyl]amino]
- (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid
- Calycanthin
- NSC 99016
- [4bS-(4balpha,5alpha,10balpha,11alpha)]-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-bis(iminoethano)dibenzo[c,h][2,6]naphthyridine
- (1S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,
- (1S,2R,10R,11S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4
- (+)-Calycanthine
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
- MLS000728639
- NSC-99016
- 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, [4bS-(4b.alpha.,5.alpha.,10b.alpha.,11.alpha.)]-
- Q27166918
- NCI60_042216
- 5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- CHEBI:95133
- Prestwick0_000595
- CHEMBL1981354
- Prestwick1_000595
- NSC99016
- HMS1569H12
- 5,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- Prestwick2_000595
- Oprea1_287195
- LSM-6401
- XSYCDVWYEVUDKQ-UHFFFAOYSA-N
- Prestwick_723
- (1S,2S,10S,11S)-21,24-Dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- SPBio_002689
- HMS2270J12
- SMR000470815
- 21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- Prestwick3_000595
- CS-0032443
- CALYCANTHINE [MI]
- AB00513866
- UNII-F62N8QPR7V
- (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo[c,h]-2,6-naphthyridine
- MS-25332
- AKOS040760131
- NS00042766
- SCHEMBL893195
- EINECS 209-857-7
- 595-05-1
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetraazahexacyclo[9.7.3.3(2,10).0(1,10).0(4,9).0(13,18)]tetracosa-4,6,8,13,15,17-hexaene
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
- MLS002153896
- BSPBio_000470
- HY-N5121
- BPBio1_000518
- (4BS,5R,10BS,11R)-5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-5,10B:11,4B-BIS(IMINOETHANO)-DIBENZO(C,H)(2,6)NAPHTHYRIDINE
- F62N8QPR7V
- SMR001233245
- HMS2096H12
- AC-34463
- Q27106029
- HMS2230M13
- CHEMBL464770
- 5,10B:11,4B-BIS(IMINOETHANO)DIBENZO(C,H)(2,6)NAPHTHYRIDINE, 5,6,11,12-TETRAHYDRO-13,18-DIMETHYL-, (4BS,5R,10BS,11R)-
- D-CALYCANTHINE
- CHEBI:3333
- BRD-K59851896-001-02-4
- XSYCDVWYEVUDKQ-GXRSIYKFSA-N
- (1S,2R,10S,11R)-21,24-Dimethyl-3,12,21,24-tetraazahexacyclo(9.7.3.3(2,10).0(1,10).0(4,9).0(13,18))tetracosa-4,6,8,13,15,17-hexaene
- (4bS,5R,10bS,11R)-13,18-dimethyl-5,6,11,12-tetrahydro-5,10b:11,4b-di(epiminoethano)dibenzo(c,h)-2,6-naphthyridine
- (1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo(9.7.3.32,10.01,10.04,9.013,18)tetracosa-4,6,8,13,15,17-hexaene
- 5,10b:11,4b-Di(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS,5R,10bS,11R)-
- 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-, (4bS-(4balpha,5alpha,10balpha,11alpha))-
- NCGC00179550-04
- 5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine, 5,6,11,12-tetrahydro-13,18-dimethyl-
- Calycanthine
-
- インチ: 1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21-,22+
- InChIKey: XSYCDVWYEVUDKQ-COPRSSIGSA-N
- ほほえんだ: N1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]23C4=C([H])C([H])=C([H])C([H])=C4N([H])[C@@]1([H])[C@]12C2=C([H])C([H])=C([H])C([H])=C2N([H])[C@@]3([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 346.215747g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 346.215747g/mol
- 単一同位体質量: 346.215747g/mol
- 水素結合トポロジー分子極性表面積: 30.5Ų
- 重原子数: 26
- 複雑さ: 531
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 346.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245 ºC
- ふってん: 531.8°Cat760mmHg
- フラッシュポイント: 310.3°C
- 屈折率: 1.711
- ようかいど: 微溶性(6.9 g/l)(25ºC)、
- PSA: 30.54000
- LogP: 3.18840
- ひせんこうど: D18 +684° (c = 1.2 in abs alc)
Calycanthine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Calycanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0032443-10mg |
Calycanthine |
595-05-1 | ≥99.0% | 10mg |
$686.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1063-10 mg |
Calycanthine |
595-05-1 | 10mg |
¥6210.00 | 2022-04-26 | ||
| ChemScence | CS-0032443-5mg |
Calycanthine |
595-05-1 | ≥99.0% | 5mg |
$403.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55434-5mg |
Calycanthine |
595-05-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873368-1mg |
Calycanthine |
595-05-1 | ,98% | 1mg |
¥613.00 | 2022-09-02 | |
| MedChemExpress | HY-N5121-10mg |
Calycanthine |
595-05-1 | 99.93% | 10mg |
¥6860 | 2024-04-18 | |
| TargetMol Chemicals | TN1063-10 mg |
Calycanthine |
595-05-1 | 98% | 10mg |
¥ 2,130 | 2023-07-11 | |
| MedChemExpress | HY-N5121-1mg |
Calycanthine |
595-05-1 | 99.93% | 1mg |
¥1831 | 2024-04-18 | |
| A2B Chem LLC | AG66321-100mg |
CALYCANTHINE |
595-05-1 | 98% by HPLC | 100mg |
$3217.00 | 2024-04-19 | |
| A2B Chem LLC | AG66321-5mg |
CALYCANTHINE |
595-05-1 | 98% by HPLC | 5mg |
$340.00 | 2024-04-19 |
Calycanthine 関連文献
-
T. A. Hamor,J. Monteath Robertson J. Chem. Soc. 1962 194
-
G. W. Kirby,S. W. Shah,E. J. Herbert J. Chem. Soc. C 1969 1916
-
S. F. Mason,G. W. Vane J. Chem. Soc. B 1966 370
-
Arindam Khatua,Pranay Shyamal,Souvik Pal,Ayan Mondal,Alakesh Bisai Chem. Commun. 2022 58 3929
595-05-1 (Calycanthine) 関連製品
- 4497-58-9(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline)
- 1780-19-4(1,2,3,4-Tetra-qUinaldine)
- 118-12-7(1,3,3-Trimethyl-2-methyleneindoline)
- 5545-89-1(Chimonanthine)
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 479-59-4(Julolidine)
- 496-15-1(2,3-dihydro-1H-indole)
- 1701-57-1(2,3,4,5-tetrahydro-1H-1-benzazepine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:595-05-1)Calycanthine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ